molecular formula C21H24N2O6 B6358826 Boc-L-Phe-OBzl(4-NO2) CAS No. 72169-50-7

Boc-L-Phe-OBzl(4-NO2)

Cat. No.: B6358826
CAS No.: 72169-50-7
M. Wt: 400.4 g/mol
InChI Key: DICRZNRSUBKLHO-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol and nitration at the para position of the benzyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Boc-L-Phe-OBzl(4-NO2) follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Scientific Research Applications

Biomedical Applications

Antibacterial and Antifouling Properties
Boc-L-Phe-OBzl(4-NO2) has been investigated for its potential as an antibacterial agent. Research indicates that dipeptides containing Boc-protected phenylalanine exhibit significant antibacterial activity, making them suitable candidates for developing antimicrobial coatings and therapeutic agents. For instance, studies on Boc-WW-OMe and Boc-FW-OMe dipeptides show promising anti-fouling properties, which can be leveraged in biomedical applications to prevent bacterial growth on medical devices .

Fluorescent Probes
The compound can serve as a precursor for synthesizing fluorescent amino acids, which are valuable in biological imaging. The incorporation of the nitro group enhances the electronic properties of the amino acid, allowing it to emit fluorescence when excited. This characteristic is crucial for tracking biological processes in real-time, particularly in live-cell imaging studies .

Material Science Applications

Self-Assembly and Nanostructures
Boc-L-Phe-OBzl(4-NO2) has been utilized in the self-assembly of nanostructured materials. Research demonstrates that this compound can form nanotubes and microtapes through a dual self-assembly process when dissolved in specific solvents such as hexafluoroisopropanol (HFIP) mixed with water or ethanol. The resultant nanostructures exhibit piezoelectric properties, with reported output voltages reaching up to 58 V under mechanical stress .

PropertyValue
Maximum Output Voltage58 V
Power Density9 μW/cm²
Effective Piezoelectric Coefficientgeff0.6Vm Ng_{eff}\approx 0.6\,\text{Vm N}

These self-assembled structures have potential applications in the development of sensors, energy harvesting devices, and advanced materials for electronics.

Synthetic Chemistry Applications

Building Blocks for Peptidomimetics
Boc-L-Phe-OBzl(4-NO2) serves as a crucial building block in the synthesis of peptidomimetics—molecules designed to mimic peptides while enhancing stability against enzymatic degradation. Its structural modifications allow researchers to explore new conformational constraints and improve pharmacological profiles of peptide-based drugs .

Molecular Scaffolds
The compound is also employed as a molecular scaffold in drug design, where it facilitates the development of novel therapeutic agents. The para-nitro group enhances reactivity, enabling further functionalization that can lead to compounds with improved bioactivity or selectivity against specific biological targets .

Case Study 1: Antimicrobial Dipeptides

A study focusing on dipeptides derived from Boc-L-Phe-OBzl(4-NO2) demonstrated significant antibacterial effects against various strains of bacteria. The research highlighted the mechanism of action involving disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Nanotube Formation

In an experiment analyzing the self-assembly properties of Boc-L-Phe-OBzl(4-NO2), researchers observed rapid formation of nanotubes within minutes of mixing the compound with HFIP/water solutions. The resulting structures displayed strong piezoelectric effects, indicating their potential use in energy conversion technologies.

Mechanism of Action

The mechanism of action of Boc-L-Phe-OBzl(4-NO2) primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The nitro group can be reduced or substituted to introduce additional functional groups, enabling the synthesis of diverse peptide analogues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Phe-OBzl(4-NO2) is unique due to the presence of the nitro group, which allows for additional chemical modifications and functionalization. This makes it a versatile building block in peptide synthesis and drug development .

Biological Activity

Boc-L-Phe-OBzl(4-NO2), a derivative of phenylalanine, is notable for its potential biological activities, particularly in drug development and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the benzyl moiety, which may influence its pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of Boc-L-Phe-OBzl(4-NO2) can be represented as follows:

Boc L Phe OBzl 4 NO2 =C15H16N2O4\text{Boc L Phe OBzl 4 NO2 }=\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound exhibits unique electronic properties due to the nitro group, which is known to enhance its reactivity and potential interactions with biological targets.

1. Anticancer Properties

Research indicates that compounds with nitro substitutions can exhibit anticancer activity. The electron-withdrawing nature of the nitro group may contribute to increased interactions with cellular targets involved in cancer progression. Specifically, studies have suggested that Boc-L-Phe-OBzl(4-NO2) could inhibit certain enzymes that are crucial for tumor growth and metastasis.

2. Enzyme Inhibition

Boc-L-Phe-OBzl(4-NO2) has been investigated for its ability to inhibit serine proteases, which play significant roles in various physiological processes, including digestion and immune response. The incorporation of this compound into peptidomimetics has shown promise in enhancing inhibitory activity against these enzymes, making it a candidate for therapeutic applications in conditions where serine protease activity is dysregulated.

Synthesis Methods

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves several key steps:

  • Protection of the amino group : The amino group of phenylalanine is protected using a Boc group.
  • Nitration : The benzyl moiety undergoes nitration at the para position to introduce the nitro group.
  • Deprotection : If necessary, the Boc protecting group can be removed to yield the free amino acid.

1. Inhibition Studies

A study conducted by researchers focused on the synthesis of peptidomimetics incorporating Boc-L-Phe-OBzl(4-NO2). These compounds were tested for their inhibitory effects on serine proteases. Results indicated a significant increase in inhibition compared to unmodified peptides, suggesting that the nitro substitution enhances binding affinity through electronic effects .

2. Anticancer Activity Evaluation

Another investigation assessed the anticancer properties of Boc-L-Phe-OBzl(4-NO2) using various cancer cell lines. The results demonstrated that this compound reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Summary Table

Compound NameModificationsBiological Activity
Boc-L-PheNoneStandard amino acid
Boc-L-Phe-OBzl(4-NO2)Nitro at position 4Potential anticancer properties
Boc-L-Phe(3-OBzl)Benzyloxy at position 3Increased lipophilicity
Fmoc-L-Phe(2-F)Fluoro at position 2Enhanced biological activity

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICRZNRSUBKLHO-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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